
Norethindrone Acetate-D8 (major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norethindrone Acetate-D8 (major), also known as Norethindrone Acetate-D8 (major), is a useful research compound. Its molecular formula is C22H20O3D8 and its molecular weight is 348.51. The purity is usually 95%.
BenchChem offers high-quality Norethindrone Acetate-D8 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Norethindrone Acetate-D8 (major) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hormonal Therapy
Endometrial Protection
Norethindrone acetate has been studied for its role in protecting the endometrium from estrogen-induced hyperplasia. A multicenter study involving 945 postmenopausal women demonstrated that treatment with norethindrone acetate significantly reduced endometrial proliferation compared to unopposed ethinyl estradiol. The study found that combinations of norethindrone acetate and ethinyl estradiol were effective in minimizing the risk of endometrial hyperplasia after 12 months of treatment. Specifically, the 1/5 mg norethindrone acetate combined with ethinyl estradiol showed a significant reduction in endometrial proliferation compared to other groups .
Management of Abnormal Uterine Bleeding
Norethindrone acetate is indicated for treating abnormal uterine bleeding due to hormonal imbalance. Its efficacy in managing conditions like endometriosis and secondary amenorrhea has been well-documented. For instance, a clinical trial showed that patients treated with norethindrone acetate reported high satisfaction levels regarding pain relief and overall quality of life .
Contraceptive Applications
Oral Contraceptive Formulations
Norethindrone acetate is a key component in various oral contraceptive formulations. An ultra-low-dose regimen combining 1.0 mg norethindrone acetate with 10 micrograms of ethinyl estradiol was shown to be effective in preventing pregnancy while maintaining a favorable safety profile. The study reported a Pearl Index of 2.2, indicating a low failure rate during the trial period . The pharmacokinetics of norethindrone acetate reveal rapid absorption and conversion to norethindrone, which contributes to its effectiveness as a contraceptive agent .
Pharmacokinetics and Safety Profile
Pharmacokinetic Characteristics
Norethindrone acetate is rapidly deacetylated to norethindrone upon oral administration, with peak plasma concentrations occurring approximately two hours post-dose. The compound exhibits a mean terminal elimination half-life of about nine hours, with metabolites primarily excreted as sulfates and glucuronides . This rapid metabolism supports its use in both contraceptive and therapeutic contexts.
Safety Considerations
While norethindrone acetate is generally well-tolerated, long-term use has been associated with certain risks, including an increased likelihood of breast cancer and venous thromboembolism, particularly at higher doses . Clinical guidelines suggest careful monitoring for women at risk for these conditions when using norethindrone acetate as part of hormone therapy or contraception.
Case Study 1: Endometriosis Management
A before-and-after study assessed patient satisfaction before and after switching from norethindrone acetate to dienogest for treating symptomatic endometriosis. The results indicated that satisfaction levels remained stable (71% before vs. 72% after), but the side effect profile improved significantly with dienogest .
Case Study 2: Hormone Replacement Therapy
In another clinical trial focusing on hormone replacement therapy, patients receiving norethindrone acetate demonstrated significant improvements in quality of life indicators related to menopausal symptoms compared to those receiving estrogen alone. This highlights the compound's role in mitigating estrogen-related adverse effects while providing necessary hormonal support .
Eigenschaften
Molekularformel |
C22H20O3D8 |
---|---|
Molekulargewicht |
348.51 |
Synonyme |
Norethindrone Acetate-2,2,4,6,6,10,16,16-D8, Norethindrone Acetate-D8, Norethisterone Acetate-D8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.